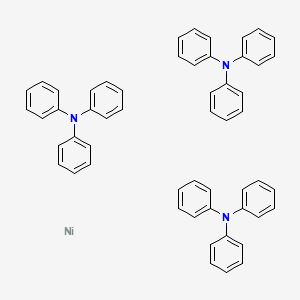

Tris(triphenylphosphine) nickel(0)

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-diphenylaniline;nickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15N.Ni/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUJMRLVALBNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H45N3Ni | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733783 | |

| Record name | N,N-Diphenylaniline--nickel (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

794.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25136-46-3 | |

| Record name | N,N-Diphenylaniline--nickel (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Handling Protocols for Tris Triphenylphosphine Nickel 0

Established Direct Synthetic Routes to Tris(triphenylphosphine)nickel(0)

The direct synthesis of tris(triphenylphosphine)nickel(0) typically involves the reduction of a suitable nickel(II) precursor in the presence of an excess of the triphenylphosphine (B44618) ligand. One of the most common and well-established methods is the reduction of dichlorobis(triphenylphosphine)nickel(II), [NiCl₂(PPh₃)₂], using a reducing agent such as zinc powder. This reaction is carried out under a strictly inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the nascent nickel(0) species.

Another prevalent synthetic approach involves the use of sodium borohydride (B1222165) (NaBH₄) as the reducing agent with nickel(II) chloride (NiCl₂) in the presence of triphenylphosphine. This reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. The borohydride effectively reduces the Ni(II) to Ni(0), which then coordinates with the available triphenylphosphine ligands to form the desired complex.

A summary of common direct synthetic routes is presented below:

| Precursor | Reducing Agent | Solvent | Key Considerations |

| Dichlorobis(triphenylphosphine)nickel(II) | Zinc powder | Tetrahydrofuran (THF) or Benzene | Requires excess triphenylphosphine; must be conducted under inert atmosphere. |

| Nickel(II) chloride | Sodium borohydride | Tetrahydrofuran (THF) | Requires inert atmosphere to prevent oxidation. |

| Dibromobis(triphenylphosphine)nickel(II) | Sodium amalgam or n-butyllithium | Not specified | Provides a versatile precursor for various reactions. |

In Situ Generation Strategies from Precursors (e.g., Ni(II) Salts) for Catalytic Applications

For many catalytic applications, the isolation of the air-sensitive tris(triphenylphosphine)nickel(0) is not necessary. Instead, it can be generated in situ from stable and readily available nickel(II) precursors. This approach simplifies the experimental procedure and minimizes the handling of the sensitive Ni(0) complex.

A common strategy involves the reduction of dichlorobis(triphenylphosphine)nickel(II) with zinc metal in the presence of excess triphenylphosphine directly within the reaction mixture. This method has proven effective for biaryl coupling of aryl halides, affording high yields under mild conditions. The presence of a ligand-rich environment helps to stabilize the zero-valent nickel center, thereby enhancing its catalytic activity.

Air-stable nickel(II) precatalysts of the form L₂Ni(aryl)X (where L is a monodentate phosphine (B1218219) and X is a halide) or LNi(aryl)X (where L is a bis-phosphine) have also been developed. acs.org These complexes can be readily reduced to Ni(0) phosphine complexes using various reagents such as Grignard reagents (RMgX) or organozinc reagents (RZnX), allowing for their convenient use in Ni(0)-catalyzed reactions without the need for a glovebox during setup. acs.org The development of bench-stable Ni(0)-olefin complexes, such as Ni(COD)(L) where L can be a quinone or cyclopentadienone, also provides a practical route for in situ ligation protocols. nih.gov

Rigorous Inert Atmosphere Techniques and Temperature Control for Compound Stability

The stability of tris(triphenylphosphine)nickel(0) is critically dependent on the exclusion of air and moisture. wikipedia.org Therefore, all manipulations involving this compound must be performed under a rigorously maintained inert atmosphere. numberanalytics.com The two primary pieces of equipment used for this purpose are gloveboxes and Schlenk lines. numberanalytics.comkindle-tech.com

Gloveboxes: These are sealed enclosures filled with an inert gas, typically nitrogen or argon, that allow for the handling of sensitive compounds in a controlled environment. numberanalytics.com Gloveboxes are ideal for long-term storage and complex manipulations. kindle-tech.com

Schlenk Lines: A Schlenk line is a dual-manifold vacuum-gas system that enables the evacuation of air from a reaction vessel and subsequent backfilling with an inert gas. numberanalytics.comkindle-tech.com This technique is suitable for smaller-scale reactions and transfers. kindle-tech.com

Temperature control is also a crucial factor in maintaining the stability of tris(triphenylphosphine)nickel(0). Ligand exchange dynamics in solution can affect the availability of the active Ni(0) species. For instance, tris(triphenylphosphine)(ethene)nickel(0) can undergo ligand dissociation, and stabilizing this complex often requires low temperatures (below 0°C).

Key Handling Protocols:

Always use dry, deoxygenated solvents.

Purge all glassware with an inert gas before use. mit.edu

Employ techniques such as cannula transfer or syringe techniques for transferring solutions of the compound. numberanalytics.com

Store the solid compound in a sealed container under an inert atmosphere, preferably in a glovebox or a desiccator within a controlled environment. numberanalytics.com

Advanced Purification and Preservation Methods for Research-Grade Material

Obtaining research-grade tris(triphenylphosphine)nickel(0) requires meticulous purification to remove any unreacted starting materials, byproducts, or traces of oxidized species. Recrystallization is a common method for purifying the solid compound. This is typically carried out from a suitable solvent, such as a mixture of tetrahydrofuran and hexane, under a strict inert atmosphere. The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly to induce crystallization. The resulting crystals are then isolated by filtration, washed with a cold, deoxygenated solvent, and dried under vacuum.

For long-term preservation, research-grade tris(triphenylphosphine)nickel(0) should be stored as a solid in a sealed, airtight container under a high-purity inert atmosphere. The container should be placed in a cold, dark environment, such as a freezer inside a glovebox, to minimize thermal and photochemical decomposition. For materials that are also light-sensitive, storage in amber vials is recommended. ossila.com

Structural and Electronic Architecture of Tris Triphenylphosphine Nickel 0 and Its Reactive Intermediates

Elucidation of the Coordination Geometry of Tris(triphenylphosphine)nickel(0)

Tris(triphenylphosphine)nickel(0) is a coordinatively unsaturated 16-electron complex. The geometry of the Ni(PPh₃)₃ fragment is crucial for its reactivity. While the four-coordinate parent complex, tetrakis(triphenylphosphine)nickel(0) or Ni(PPh₃)₄, is known to have a tetrahedral geometry, the three-coordinate Ni(PPh₃)₃ species is a key intermediate in solution. To minimize steric repulsion between the three bulky triphenylphosphine (B44618) ligands, the complex adopts a trigonal planar or a slightly pyramidalized geometry around the nickel(0) center.

The precise solid-state structure of the unsolvated Ni(PPh₃)₃ has been challenging to isolate due to its tendency to coordinate other molecules or exist in equilibrium with other species. However, structural studies of related complexes provide significant insight. For instance, the X-ray crystal structure of (Sulfur dioxide)tris(triphenylphosphine)nickel(0), Ni(SO₂)(PPh₃)₃, reveals the geometry of the Ni(PPh₃)₃ fragment upon coordination of a fourth ligand datapdf.com. In such four-coordinate adducts, the geometry around the nickel atom is typically a distorted tetrahedron. The dissociation of one PPh₃ ligand from the tetrahedral Ni(PPh₃)₄ is what generates the highly reactive trigonal planar Ni(PPh₃)₃ species in solution, which is poised to enter catalytic cycles.

Accessibility and Interconversion of Nickel Oxidation States (Ni(0), Ni(I), Ni(II)) in Catalytic Cycles

A defining feature of nickel catalysis is the accessibility of multiple oxidation states, primarily Ni(0), Ni(I), Ni(II), and sometimes Ni(III). Tris(triphenylphosphine)nickel(0) serves as a vital precursor to the catalytically active Ni(0) species that initiates these cycles . Unlike palladium catalysis, which is predominantly based on the Pd(0)/Pd(II) cycle, nickel's facile access to Ni(I) and Ni(III) states opens up alternative mechanistic pathways, including those involving single-electron transfer (SET) and radical intermediates nih.gov.

The most common catalytic pathway is the Ni(0)/Ni(II) cycle . This cycle typically begins with the oxidative addition of an organic electrophile (e.g., an aryl halide) to the Ni(0) complex, forming a Ni(II) intermediate. This is followed by transmetalation with a nucleophile and concludes with reductive elimination, which forms the desired cross-coupled product and regenerates the active Ni(0) catalyst squarespace.comresearchgate.net.

However, the catalytic landscape for nickel is more complex. Many transformations are now understood to proceed through more intricate cycles:

Ni(I)/Ni(III) Cycle: This pathway is often invoked in cross-coupling reactions involving alkyl electrophiles. The cycle may involve the generation of a Ni(I) species, oxidative addition to form a Ni(III) intermediate, and subsequent reductive elimination nih.govsquarespace.com.

Ni(0)/Ni(I)/Ni(II) Cycle: In some systems, multiple oxidation states are involved in a single catalytic turnover. For instance, a Ni(II) precatalyst can be reduced to Ni(0), which then enters the catalytic cycle. Comproportionation between Ni(0) and Ni(II) can generate Ni(I) species, which can also be catalytically active nih.govnih.gov. This complex interplay allows nickel catalysts to be highly versatile acs.org.

Steric and Electronic Effects of Triphenylphosphine Ligands on Reactivity and Stability

The triphenylphosphine (PPh₃) ligand plays a crucial role in modulating the properties of the nickel center, influencing both the stability of the complex and its reactivity in catalysis. These effects can be quantified using parameters developed by Chadwick A. Tolman.

Steric Effects: The steric bulk of a phosphine (B1218219) ligand is described by the Tolman cone angle (θ) . Triphenylphosphine has a cone angle of 145°, which is considered intermediate wikipedia.org. This moderate steric hindrance is critical; it is large enough to promote the dissociation of a ligand to create a vacant coordination site for substrate binding, yet not so large as to completely block access to the metal center vedantu.com. The size of the PPh₃ ligands influences the coordination number of the nickel complex, generally favoring lower coordination numbers which are more reactive libretexts.org.

| Phosphine Ligand | Tolman Cone Angle (θ) |

|---|---|

| P(CH₃)₃ (Trimethylphosphine) | 115° |

| P(OPh)₃ (Triphenylphosphite) | 128° |

| PPh₃ (Triphenylphosphine) | 145° |

| PCy₃ (Tricyclohexylphosphine) | 170° |

Electronic Effects: The electron-donating or -withdrawing ability of a phosphine ligand is quantified by the Tolman Electronic Parameter (TEP) . This parameter is determined experimentally from the A₁ C-O vibrational stretching frequency (ν(CO)) in LNi(CO)₃ complexes wikipedia.org. Triphenylphosphine is a strong σ-donating ligand, which helps to stabilize the metal center. It also possesses π-acceptor capabilities due to the empty d-orbitals on the phosphorus atom, which can accept electron density from the metal via back-bonding vedantu.com. The TEP for triphenylphosphine is 2068.9 cm⁻¹ wikipedia.org. This electronic profile influences the rates of key catalytic steps such as oxidative addition and reductive elimination manchester.ac.uk.

| Phosphine Ligand (L) | Tolman Electronic Parameter (TEP) (ν(CO) in cm⁻¹) |

|---|---|

| P(t-Bu)₃ (Tri-tert-butylphosphine) | 2056.1 |

| PMe₃ (Trimethylphosphine) | 2064.1 |

| PPh₃ (Triphenylphosphine) | 2068.9 |

| P(OPh)₃ (Triphenylphosphite) | 2085.3 |

| PF₃ (Phosphorus trifluoride) | 2110.9 |

The interplay of these steric and electronic factors is essential for the success of catalysts based on Tris(triphenylphosphine)nickel(0). The ligand's properties ensure that the complex is stable enough to be handled but labile enough to participate in catalytic reactions manchester.ac.ukucla.edu.

Dynamic Ligand Exchange Phenomena Involving Triphenylphosphine in Solution

Nickel(0) phosphine complexes exhibit dynamic behavior in solution, characterized by the reversible dissociation of phosphine ligands. For instance, the four-coordinate complex Ni(PPh₃)₄ is known to exist in equilibrium with the three-coordinate Tris(triphenylphosphine)nickel(0) and free triphenylphosphine:

Ni(PPh₃)₄ ⇌ Ni(PPh₃)₃ + PPh₃

This dissociation is a critical step in many catalytic processes, as it generates the coordinatively unsaturated and highly reactive 16-electron Ni(PPh₃)₃ species. This species can then undergo further dissociation to form an even more reactive 14-electron Ni(PPh₃)₂ species, which readily participates in oxidative addition with substrates acs.org.

Ni(PPh₃)₃ ⇌ Ni(PPh₃)₂ + PPh₃

This dynamic equilibrium means that in solution, a mixture of Ni(PPh₃)₄, Ni(PPh₃)₃, and Ni(PPh₃)₂ may be present, with the position of the equilibrium depending on factors such as solvent, temperature, and the concentration of free ligand. The lability of the PPh₃ ligands is a direct consequence of their steric bulk vedantu.com. This phenomenon of ligand exchange is not unique to nickel and is a fundamental principle in the function of many transition metal catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), where ligand dissociation is the initial step in the hydrogenation cycle nsu.rursc.org.

The decomposition of related Ni(II) complexes in solution, such as [(PPh₃)₂Ni(Ph)Cl], also underscores the dynamic nature of the phosphine ligands and the accessibility of different nickel oxidation states through ligand association and dissociation processes acs.org.

Fundamental Organometallic Reactivity of Tris Triphenylphosphine Nickel 0

Oxidative Addition Reactions

Oxidative addition to tris(triphenylphosphine)nickel(0) involves the cleavage of a carbon-halogen bond and the formation of new nickel-carbon and nickel-halogen bonds, resulting in the oxidation of the nickel center from Ni(0) to Ni(II). The mechanism and kinetics of this process are highly dependent on the nature of the organic halide.

For alkyl halides, the mechanism of oxidative addition to nickel(0) phosphine (B1218219) complexes, including those with triphenylphosphine (B44618), often involves radical pathways. researchgate.net The reaction of tetrakis(triphenylphosphine)nickel(0) with alkyl halides is suggested to initiate with an inner-sphere halogen atom abstraction, leading to the formation of an alkyl radical and a halonickel(I) species. researchgate.net These radical pairs can then combine within the solvent cage to form the square planar nickel(II) alkyl halide complex. researchgate.net

The oxidative addition of vinyl halides to nickel(0) phosphine complexes has been less extensively studied but is proposed to proceed through coordination of the carbon-carbon double bond to the nickel center, followed by the oxidative addition step to form a vinylnickel(II) halide complex. rsc.org

The distinction between a concerted two-electron pathway and a stepwise radical pathway is a key aspect of the oxidative addition mechanism. For aryl halides reacting with tris(phosphine)nickel(0) complexes, kinetic and computational studies support a concerted, two-electron mechanism over a radical halogen abstraction pathway. nih.govacs.orguu.nlfigshare.com In a concerted mechanism, the carbon-halogen bond cleavage and the formation of the nickel-carbon and nickel-halogen bonds occur in a single transition state. rsc.org

Conversely, reactions with alkyl halides are more likely to proceed through radical mechanisms. researchgate.net The intermediacy of radicals in the reaction of tetrakis(triphenylphosphine)nickel(0) with alkyl halides is supported by the observed product distributions and the relative reactivity trends (tertiary > secondary > primary alkyl halides). researchgate.net

Several factors influence the preferred pathway, including the nature of the organic group (aryl vs. alkyl), the halide, and the electronic properties of the phosphine ligands. nih.gov For aryl halides, while a concerted pathway is often favored, the possibility of competing single-electron transfer (SET) mechanisms, particularly with electron-deficient aryl halides, has also been considered. nih.gov The SET pathway would involve the formation of a radical ion pair as an intermediate. nih.gov

Kinetic studies on the oxidative addition of aryl halides to tris(triphenylphosphine)nickel(0) have provided valuable insights into the reaction mechanism. The reaction of p-chloroanisole and of p- and m-dichlorobenzene with tris(triphenylphosphine)nickel(0) was found to be first-order with respect to both the nickel complex and the aryl halide. rsc.org Furthermore, the addition of excess triphenylphosphine was observed to decrease the reaction rate, which is consistent with the hypothesis that the reactive species is the three-coordinate tris(triphenylphosphine)nickel(0), formed from the dissociation of the four-coordinate tetrakis(triphenylphosphine)nickel(0). rsc.orgrsc.org

Hammett correlations, which relate the reaction rates of substituted substrates to the electronic properties of the substituents, have been employed to probe the nature of the transition state. For the reaction of a tris(phosphine)nickel(0) complex with a series of para-substituted aryl bromides, a positive ρ (rho) value of +2.6 was obtained from a Hammett plot correlating the reaction rates with the Hammett σp- parameters. chimia.ch A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents on the aryl ring, which is consistent with a buildup of negative charge at the reaction center in the transition state. This supports a polarized, three-center transition state for the oxidative addition. nih.govchimia.ch

| Substituent (Y) in p-YC₆H₄Br | k_obs (min⁻¹) | log(kₓ/kₙ) | σₚ⁻ |

|---|---|---|---|

| NMe₂ | 0.0018 | -1.24 | -0.62 |

| OMe | 0.0039 | -0.91 | -0.27 |

| Me | 0.011 | -0.46 | -0.17 |

| H | 0.031 | 0.00 | 0.00 |

| F | 0.042 | 0.13 | 0.06 |

| Cl | 0.081 | 0.42 | 0.23 |

| Br | 0.095 | 0.49 | 0.23 |

| CO₂Me | 1.1 | 1.55 | 0.64 |

| CN | 4.2 | 2.13 | 1.00 |

This table is generated based on data for a representative tris(phosphine)nickel(0) complex and illustrates the trend of reactivity with substituted aryl bromides. chimia.ch

The nature of the halide leaving group in the organic halide significantly impacts the rate of oxidative addition. For reactions involving tris(triphenylphosphine)nickel(0) and aryl halides, the reactivity trend is typically I > Br > Cl. rsc.org This trend is consistent with the carbon-halogen bond dissociation energies, where the C-I bond is the weakest and the C-Cl bond is the strongest.

In the context of radical mechanisms, as proposed for alkyl halides, the same reactivity trend (RI > RBr > RCl) is observed. researchgate.net This is because the halogen atom abstraction step is more facile for weaker carbon-halogen bonds. researchgate.net Computational studies on model nickel(0) phosphine systems have also indicated that the activation energy for halide abstraction increases with the strength of the carbon-halide bond. chimia.ch

Reductive Elimination Processes

Following oxidative addition, the resulting nickel(II) intermediate can undergo reductive elimination, a crucial step in many catalytic cycles that leads to the formation of a new covalent bond and regenerates a lower-valent nickel species.

Reductive elimination from a Ni(II) center to form a carbon-carbon bond is a key product-forming step. rsc.org This process involves the coupling of two organic ligands attached to the nickel center, with a concomitant two-electron reduction of the metal. For a square planar Ni(II) complex of the type trans-[Ni(Ar)(R)(PPh₃)₂], a cis arrangement of the two organic groups is generally required for reductive elimination to occur.

Several pathways can facilitate this process. Direct reductive elimination from the four-coordinate Ni(II) complex can occur, though it can sometimes have a high activation barrier. rsc.org Alternatively, dissociation of a ligand to form a three-coordinate T-shaped intermediate can precede the C-C bond formation. This pathway is often lower in energy. The rate of reductive elimination is influenced by several factors, including the steric bulk of the phosphine ligands and the electronic nature of the coupling partners. Electron-withdrawing groups on the aryl ligands can sometimes accelerate the rate of reductive elimination.

In some cases, oxidation of the Ni(II) center to a Ni(III) or Ni(IV) species can promote a more facile reductive elimination. acs.orgnih.govresearchgate.net This is particularly relevant in catalytic systems that involve redox-active components. While direct C-C reductive elimination from Ni(II) is a viable pathway, these alternative routes highlight the mechanistic diversity of nickel-catalyzed cross-coupling reactions. rsc.org

Factors Governing Reductive Elimination Efficiency

Reductive elimination from Ni(II) species, a crucial step in many nickel-catalyzed cross-coupling reactions, is influenced by several key factors that dictate its efficiency. Due to the relatively weak oxidizing ability of Ni(II) centers, this process can be challenging. rsc.org Three principal models have been investigated to understand and facilitate this transformation: direct reductive elimination, electron density-controlled reductive elimination, and oxidation-induced reductive elimination. rsc.org

Steric Effects: The steric environment around the nickel center plays a significant role. An increase in steric bulk on the ancillary ligands, such as phosphines or polypyridines, can promote reductive elimination. nih.gov This is attributed to the destabilization of the Ni(II) complex, which alleviates steric strain by forming a new covalent bond and releasing the product. nih.gov For instance, sterically encumbered dialkylnickel(II) complexes bearing 2,9-dimethyl-1,10-phenanthroline ligands exhibit facile C(sp³)–C(sp³) reductive elimination due to significant distortions in their molecular structures. nih.gov

Electronic Effects: The electronic properties of the ligands and the metal center are also critical. Electron-withdrawing groups on the ancillary ligands can accelerate reductive elimination by making the nickel center more electron-deficient and thus more amenable to reduction to Ni(0). acs.org Conversely, electron-donating groups can hinder this process. nih.gov The electron density-controlled pathway can significantly enhance the driving force for reductive elimination. rsc.org

Coordination Number and Geometry: Reductive elimination is generally favored from three- or five-coordinate Ni(II) complexes over four-coordinate square planar complexes. nih.gov Dissociation of a ligand from a four-coordinate species to generate a three-coordinate intermediate can facilitate the reductive elimination step. The geometry of the complex must allow the two groups to be eliminated to come into close proximity.

The table below summarizes the influence of these factors on the rate of reductive elimination.

| Factor | Influence on Reductive Elimination Rate | Rationale |

| Steric Hindrance | Increases | Destabilizes the ground state of the Ni(II) complex, relieving strain in the transition state. |

| Electron-Withdrawing Ligands | Increases | Renders the nickel center more electrophilic, favoring the reduction to Ni(0). |

| Electron-Donating Ligands | Decreases | Increases electron density at the nickel center, disfavoring reduction. |

| Lower Coordination Number (e.g., 3) | Increases | Provides a more flexible geometry for the coupling groups to interact. |

| Higher Coordination Number (e.g., 4, square planar) | Decreases | More rigid geometry can hinder the approach of the coupling partners. |

Transmetalation Reactions in Nickel Catalysis

Transmetalation is a key step in many cross-coupling reactions where an organic group is transferred from one metal to another. In the context of tris(triphenylphosphine)nickel(0)-derived catalysis, this typically involves the transfer of an organic moiety from an organometallic reagent to a Ni(II) center.

Transmetalation with Boronic Acids (e.g., Suzuki-Miyaura type)

In nickel-catalyzed Suzuki-Miyaura couplings, the transmetalation of an organic group from a boronic acid to the nickel center is often a critical, rate-determining step. nih.gov This process typically requires the presence of a base to activate the boronic acid. Two primary mechanisms have been proposed:

The "Boronate" Pathway: In this mechanism, the base first reacts with the boronic acid to form a more nucleophilic boronate species. This boronate then displaces a halide or other leaving group from the Ni(II) center.

The "Nickel-Oxo" Pathway: Here, the base first coordinates to the Ni(II) center, often displacing the halide to form a nickel-hydroxo or nickel-alkoxo species. This intermediate then reacts with the boronic acid, facilitating the transfer of the organic group.

The operative pathway can depend on the specific ligands, base, and reaction conditions. For triphenylphosphine-ligated nickel systems, the oxidative addition of the aryl halide to Ni(0)(PPh₃)₃ can be slow, suggesting it might be the rate-determining step under certain conditions. nih.gov

Transmetalation with Other Organometallic Reagents (e.g., Organozinc, Organotin)

Tris(triphenylphosphine)nickel(0) and its derivatives are also effective catalysts for cross-coupling reactions involving other organometallic reagents.

Organozinc Reagents (Negishi Coupling): In Negishi couplings, an organozinc reagent transfers its organic group to a nickel(II) halide complex. The mechanism of this transmetalation is thought to proceed through a polar, four-centered transition state. The presence of salts like lithium chloride can influence the reaction rate by affecting the solubility and reactivity of the organozinc species. nih.gov The formation of higher-order zincates can also play a role in the transmetalation process. nih.gov

Organotin Reagents (Stille Coupling): For Stille couplings, the transmetalation step involves the transfer of an organic group from an organostannane to the nickel center. This process can be mechanistically complex and may involve associative or dissociative pathways. The nature of the ligands on both the nickel and tin, as well as the presence of additives, can significantly impact the efficiency of this step. Mechanochemical activation has been shown to enable transformations in organotin chemistry that are not accessible through solution-based reactions, highlighting the diverse conditions under which these reactions can occur. consensus.app

Ligand Dissociation and Reassociation Kinetics in Reaction Pathways

The catalytic activity of tris(triphenylphosphine)nickel(0) is intrinsically linked to the lability of its triphenylphosphine ligands. The dissociation of one or more phosphine ligands from the Ni(0) center is often a prerequisite for substrate binding and subsequent elementary steps like oxidative addition.

The complex Ni(PPh₃)₄ exists in solution in equilibrium with the coordinatively unsaturated species Ni(PPh₃)₃ and Ni(PPh₃)₂. The dissociation of a phosphine ligand from Ni(PPh₃)₄ is generally the rate-determining step for ligand exchange reactions. rsc.org The kinetics of these exchange reactions are consistent with a dissociative (Sɴ1) mechanism. rsc.org

The equilibrium and rates of dissociation are influenced by both steric and electronic factors of the phosphine ligands. The large cone angle of triphenylphosphine favors dissociation to create a vacant coordination site for the substrate to bind. This initial ligand dissociation is crucial for the catalytic cycle to commence. The reassociation of the phosphine ligand can then occur at later stages of the catalytic cycle, for example, to stabilize intermediates or to promote reductive elimination. The dynamic nature of this ligand association and dissociation is a key feature of the catalytic pathways involving tris(triphenylphosphine)nickel(0).

Elementary Steps in Small Molecule Activation by Tris(triphenylphosphine)nickel(0)

The electron-rich and coordinatively unsaturated species derived from tris(triphenylphosphine)nickel(0) are capable of activating a variety of small molecules, initiating important chemical transformations.

Activation of Alkenes and Alkynes: Nickel(0) complexes can coordinate to the π-systems of alkenes and alkynes, forming η²-complexes. This coordination activates the unsaturated bond towards further reactions. For terminal alkynes, this can lead to cooperative C-H bond activation, where the nickel center and a ligand work in concert to break the C-H bond, forming a Ni(II) hydride or alkyl/alkynyl species. nih.gov Subsequent steps can involve alkyne coupling reactions. nih.gov

Activation of Molecular Oxygen: The reaction of Ni(II) complexes with molecular oxygen (O₂) can lead to the formation of nickel-superoxo or peroxo species. While direct activation of O₂ by Ni(0) phosphine complexes is less common, related Ni(II) systems have shown the ability to oxidize substrates like triphenylphosphine to triphenylphosphine oxide, with the oxygen atom being incorporated from O₂. nih.gov This reactivity highlights the potential for nickel complexes to participate in oxidation catalysis.

Activation of Carbon Monoxide and Carbon Dioxide: Carbon monoxide (CO) readily coordinates to Ni(0) centers to form stable nickel carbonyl complexes. This strong binding is a well-known aspect of nickel chemistry. Carbon dioxide (CO₂), a less reactive molecule, can also be activated by electron-rich Ni(0) complexes. This typically involves the formation of an η²-CO₂ adduct, where the CO₂ molecule is bent and activated towards further chemical conversion. The interaction involves back-donation from the nickel d-orbitals into the π* orbital of CO₂, weakening the C=O bonds. mdpi.com

Catalytic Applications of Tris Triphenylphosphine Nickel 0 in Complex Organic Transformations

Cross-Coupling Reactions Facilitated by Tris(triphenylphosphine)nickel(0)

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and tris(triphenylphosphine)nickel(0) has emerged as a versatile and cost-effective catalyst for many of these transformations. It provides an alternative to the more commonly used palladium catalysts, often with comparable or superior results, particularly for the activation of less reactive chemical bonds. researchgate.netnih.gov

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling, a reaction that forges a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool for the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science. chemrxiv.org Tris(triphenylphosphine)nickel(0), often generated in situ from stable nickel(II) precursors like dichlorobis(triphenylphosphine)nickel(II) (NiCl2(PPh3)2) with a reducing agent, has proven to be an effective catalyst for this reaction. nih.gov This approach is particularly valuable for coupling aryl chlorides, which are often more challenging substrates for palladium-based systems. researchgate.netnih.gov

The use of triphenylphosphine (B44618) as a ligand is advantageous due to its low cost and ready availability. nih.gov Research has shown that nickel(0) catalysts supported by triphenylphosphine can effectively couple a variety of aryl chlorides with arylboronic acids at room temperature or elevated temperatures, achieving good to excellent yields. nih.gov For instance, the coupling of various deactivated aryl chlorides with arylboronic acids has been accomplished with high efficiency using a Ni(0)/PPh3 system. nih.gov

| Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |

| 4-Chloroanisole | Phenylboronic acid | Ni(COD)2 / PPh3 | THF | K3PO4 | RT | 95 | nih.gov |

| Chlorobenzene | Phenylboronic acid | Ni(COD)2 / PPh3 | THF | K3PO4 | RT | 88 | nih.gov |

| 4-Chlorotoluene | Phenylboronic acid | Ni(COD)2 / PPh3 | THF | K3PO4 | RT | 92 | nih.gov |

| Bromoquinoline | --- | Ni(PPh3)3 | THF | --- | 80 | 85 | |

| p-Bromotoluene | --- | Ni(PPh3)3 | Toluene (B28343) | --- | 60 | 72 |

This table presents a selection of Suzuki-Miyaura reactions catalyzed by nickel-triphenylphosphine systems, showcasing the versatility and efficiency of this catalytic method for biaryl synthesis.

Heck Coupling for Alkene Functionalization

The Heck reaction, which involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, is another fundamental carbon-carbon bond-forming reaction. nih.gov Tris(triphenylphosphine)nickel(0) and related nickel complexes serve as effective catalysts for this transformation, often under mild conditions. Nickel-catalyzed Heck reactions can provide access to trisubstituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals. nih.gov

The catalytic system often involves a nickel(II) precatalyst that is reduced in situ to the active nickel(0) species. researchgate.net For example, a combination of NiBr2(PPh3)2 with zinc powder as a reductant has been successfully employed for the Heck coupling of various aryl halides with olefins like methyl acrylate (B77674) and styrene, yielding the corresponding arylated products in excellent yields. researchgate.net

| Aryl Halide | Alkene | Catalyst System | Base | Solvent/Additive | Yield (%) | Reference |

| Iodobenzene (B50100) | Methyl Acrylate | NiBr2(PPh3)2 / Zn | K3PO4 | DMA / TBAB / BMIM.OTf | 98 | researchgate.net |

| 4-Iodoanisole | Methyl Acrylate | NiBr2(PPh3)2 / Zn | K3PO4 | DMA / TBAB / BMIM.OTf | 97 | researchgate.net |

| Iodobenzene | Styrene | NiBr2(PPh3)2 / Zn | K3PO4 | DMA / TBAB / BMIM.OTf | 96 | researchgate.net |

| 4-Iodoanisole | Styrene | NiBr2(PPh3)2 / Zn | K3PO4 | DMA / TBAB / BMIM.OTf | 95 | researchgate.net |

This table illustrates the application of nickel-triphenylphosphine catalysts in the Heck reaction for the synthesis of substituted alkenes.

Negishi Coupling Applications

The Negishi coupling is a powerful reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organohalide or triflate. While palladium is the most common catalyst, nickel catalysts, including those with triphenylphosphine ligands such as Ni(PPh3)4, are also effectively used. wikipedia.org This reaction is highly valued in natural product synthesis due to its functional group tolerance and the high reactivity of the organozinc reagents. wikipedia.org

Nickel-catalyzed Negishi couplings allow for the formation of C-C bonds between sp3, sp2, and sp hybridized carbon atoms. wikipedia.org The use of nickel can be advantageous, and it has been employed in the synthesis of complex molecules. For example, it has been utilized in the total synthesis of natural products like Pumiliotoxin B. wikipedia.org

Stille Coupling Applications

The Stille reaction couples an organotin compound with an sp2-hybridized organohalide. wikipedia.org Although palladium is the archetypal catalyst for this reaction, nickel complexes can also be employed. researchgate.net The reaction is widely used in organic synthesis, including in industrial processes and the synthesis of natural products. wikipedia.orgharvard.edu

While specific examples detailing the extensive use of tris(triphenylphosphine)nickel(0) in Stille couplings are less common compared to palladium, nickel catalysis is recognized as a viable alternative. For instance, NiCl2(PCy3)2, a related phosphine (B1218219) complex, has been utilized as a precatalyst in Stille reactions to form carbon-carbon bonds with organostannanes. researchgate.net The principles of oxidative addition and reductive elimination that underpin these reactions are well within the catalytic capabilities of tris(triphenylphosphine)nickel(0).

Advanced Chemoselective and Regioselective Cross-Couplings

The development of highly selective catalytic methods is a major goal in organic synthesis. Nickel catalysts, including those based on triphenylphosphine, have been instrumental in advancing chemoselective and regioselective cross-coupling reactions. These reactions allow for the precise modification of one functional group in the presence of others.

An example of such advanced coupling is the nickel-catalyzed cross-coupling of aryl and heteroaryl neopentylglycolboronates with aryl and heteroaryl mesylates and sulfamates. A catalyst system of trans-chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) with tricyclohexylphosphine (B42057) (PCy3) has been shown to effectively catalyze this transformation at room temperature, tolerating a variety of functional groups such as keto, imino, ester, ether, and cyano. acs.org This demonstrates the high level of functional group tolerance that can be achieved with nickel-phosphine catalyst systems.

Another notable advancement is the nickel-catalyzed direct carbonyl-Heck coupling of aryl triflates and aldehydes to produce ketones. rsc.org This reaction proceeds through the insertion of the aldehyde C=O bond into the nickel-aryl bond, followed by β-hydride elimination. rsc.org

Carbon-Heteroatom Bond Forming Reactions

Beyond the formation of carbon-carbon bonds, tris(triphenylphosphine)nickel(0) and related nickel catalysts are also proficient in catalyzing the formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur. These reactions are of great importance in the synthesis of pharmaceuticals and other biologically active molecules.

A notable example is the use of nickel catalysis in C-N cross-coupling reactions. A dual-catalyst system involving iridium photoredox catalysis and nickel catalysis has been developed for the chemoselective cross-coupling of primary aryl amines with aryl halides. nih.gov This method allows for the formation of C-N bonds at room temperature under operationally simple conditions. nih.gov

C-P Bond Formation and Phosphane Synthesis

Tris(triphenylphosphine)nickel(0) and related nickel(0) complexes are effective catalysts for the formation of carbon-phosphorus (C-P) bonds, a critical transformation for the synthesis of various phosphanes. These reactions typically involve the cross-coupling of aryl halides or triflates with phosphorus-containing nucleophiles.

One of the earliest methods for C-P bond formation involves the reaction of aryl halides with triphenylphosphine in the presence of nickel(II) salts, which are reduced in situ to nickel(0). nih.gov In these reactions, iodobenzene has been shown to be the most effective substrate, providing yields of up to 90%, while bromides and chlorides are less reactive. nih.gov A notable feature is that electron-donating groups on the aryl halide facilitate the cross-coupling, whereas electron-withdrawing groups act as inhibitors. nih.gov

A convenient method for preparing tertiary phosphanes involves the cross-coupling of aryl halides or sulfonates with diphenylphosphane chloride, catalyzed by a nickel(0) complex generated in situ from the reduction of NiCl₂(dppe) with zinc metal. nih.gov This approach is applicable to sterically hindered aryl halides containing ortho-substituents. nih.gov

Nickel(0) complexes also catalyze the synthesis of phosphane oxides. For instance, the cross-coupling of diphenylphosphane oxide (Ph₂P(O)H) with heteroaryl chlorides can be achieved using a nickel-based catalyst. nih.gov

The addition of P-H bonds across unsaturated systems, or hydrophosphination, is another atom-economical method for C-P bond formation. Nickel(0) complexes, along with palladium(0) complexes, have been shown to catalyze the hydrophosphination of terminal and internal alkynes. nih.govnih.gov The regioselectivity of this reaction is highly dependent on the catalyst precursor and the nature of the alkyne, with nickel(0) complexes generally favoring the formation of the β-adduct. nih.govnih.gov

Other Carbon-Heteroatom Coupling Processes

Beyond C-P bond formation, tris(triphenylphosphine)nickel(0) and related nickel catalysts are instrumental in a variety of other carbon-heteroatom coupling reactions. These transformations are fundamental in organic synthesis for constructing complex molecules containing bonds between carbon and elements such as nitrogen, oxygen, and sulfur.

For example, nickel(0) complexes, often generated in situ from the reduction of nickel(II) precursors like NiCl₂(PPh₃)₂, are effective catalysts for C-N coupling reactions between aryl halides and primary or secondary amines. researchgate.netresearchgate.net These reactions provide a valuable route to aryl amines, which are prevalent in pharmaceuticals and materials science. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the nickel(0) center, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the active nickel(0) catalyst. nih.gov

Cycloaddition and Cyclooligomerization Reactions

Reactions with Unsaturated Substrates (e.g., Allenes)

Tris(triphenylphosphine)nickel(0) catalyzes the cycloaddition reactions of allenes, providing a powerful tool for the synthesis of complex cyclic and bicyclic structures. acs.org222.29.77 These reactions leverage the ability of the nickel(0) center to coordinate with the π-systems of the allenes, facilitating their coupling. The regiochemistry and stereochemistry of these cycloadditions are influenced by the substituents on the allene (B1206475) substrates. acs.org222.29.77

Nickel-catalyzed [2+2] cycloadditions of ene-allenes have been developed to produce fused cyclobutane (B1203170) frameworks. sci-hub.se While some systems utilize a combination of [Ni(cod)₂] and various phosphine ligands, the principles are applicable to nickel(0) catalysis in general. sci-hub.se The reaction proceeds under mild conditions and demonstrates high stereoselectivity. sci-hub.se In some instances of nickel-catalyzed reactions involving alkenes and allenes, [2+2] cycloadducts have been observed as byproducts, indicating the propensity of nickel to mediate such transformations. sci-hub.se

Furthermore, nickel catalysts have been employed in the [4+2] coupling of cyclobutanones and allenes through C-C bond activation, leading to the formation of challenging [3.2.2] bicyclic systems. nih.gov These reactions are efficient and can be rendered enantioselective. nih.gov

Formation of Nickelacyclopentane Intermediates

The mechanism of nickel-catalyzed cycloaddition reactions of allenes often proceeds through the formation of nickelacyclopentane intermediates. acs.org222.29.77 These metallacycles are formed via the oxidative coupling of two allene molecules to the nickel(0) center. The structure and stability of these intermediates are key to determining the final product distribution.

Hydrofunctionalization and Related Addition Reactions

Arylboration of Unactivated Alkenes

Nickel-catalyzed arylboration of unactivated alkenes has emerged as a significant method for the difunctionalization of simple olefins, allowing for the simultaneous installation of an aryl group and a versatile boron functionality. nih.goviu.edunih.govresearchgate.net This reaction is particularly valuable as it can be applied to a broad range of unactivated alkenes, including monosubstituted, 1,1-disubstituted, and trisubstituted variants, which are often challenging substrates. nih.goviu.edu

The reaction typically employs a nickel catalyst, an aryl bromide as the aryl source, and a diboron (B99234) reagent. nih.govnih.gov A key feature of this transformation is its ability to construct quaternary carbon centers with high stereochemical control when using appropriately substituted alkenes. nih.goviu.edu

The proposed mechanism involves the formation of a nickel-boryl species, which then adds across the double bond of the alkene to generate an alkyl-nickel intermediate. nih.gov This intermediate can then undergo reaction with the aryl bromide to afford the arylboration product and regenerate the active nickel catalyst. nih.gov The reaction conditions are generally mild, and the resulting organoboron products are valuable synthetic intermediates that can be further elaborated into a variety of functional groups. nih.gov

The table below summarizes the scope of the nickel-catalyzed arylboration of unactivated alkenes with respect to the alkene substitution pattern.

| Alkene Substitution | Product Type | Key Features |

| Monosubstituted | 1,2-Arylboration Product | Good yields and suppression of 1,1-arylboration. nih.gov |

| 1,1-Disubstituted | Quaternary Carbon Formation | Stereospecific cross-coupling leading to vicinal difunctionalization. nih.gov |

| Trisubstituted | Quaternary Carbon Formation | Stereospecific cross-coupling with complete stereochemical control. nih.gov |

| 1,2-Disubstituted | Vicinal Difunctionalization | Establishes two new stereocenters with high stereoselectivity. nih.gov |

Hydrophosphination and Hydroboration Studies

Tris(triphenylphosphine)nickel(0) and related nickel(0)-phosphine complexes are effective catalysts for the addition of P-H and B-H bonds across unsaturated carbon-carbon bonds. These hydrofunctionalization reactions, specifically hydrophosphination and hydroboration, provide direct and atom-economical routes to valuable organophosphorus and organoboron compounds.

Hydrophosphination

Nickel-catalyzed hydrophosphination is an atom-economical method for creating carbon-phosphorus bonds, yielding functionalized phosphines from alkenes and alkynes. mdpi.com While the field is less explored compared to other transition metals, nickel catalysis presents a promising avenue, particularly with systems that can be generated in situ. mdpi.comdntb.gov.uaresearchgate.net The active catalytic species is often a low-coordinate nickel(0) complex ligated by phosphines, which can be formed from precursors like dichlorobis(triphenylphosphine)nickel(II) via reduction or from Ni(0) sources like bis(1,5-cyclooctadiene)nickel(0) (B103923) with added triphenylphosphine. nih.gov

Research has demonstrated the utility of nickel complexes in the hydrophosphination of various unsaturated substrates. researchgate.net For instance, nickel(II) pincer complexes have been used for the hydrophosphination of enones with diarylphosphines, and simple NiCl₂ has been shown to catalyze the formation of vinyl-H-phosphinates from alkynes and alkyl phosphinates. mdpi.com The catalytic cycle is often proposed to involve the oxidative addition of the P-H bond to the Ni(0) center, followed by migratory insertion of the alkene or alkyne into the Ni-H or Ni-P bond, and subsequent reductive elimination to afford the product and regenerate the catalyst.

A significant challenge in hydrophosphination is controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity. mdpi.com In the case of alkynes, this determines whether the product is the E- or Z-vinylphosphine or the geminal adduct. Studies have shown that the choice of catalyst, ligand, and substrate all play crucial roles in determining the outcome of the reaction. For example, nickel-catalyzed hydrophosphination of enynes with secondary phosphine oxides has been shown to proceed with high regio- and stereoselectivity. nih.gov Mechanistic studies in this specific case, however, pointed to a pathway distinct from the classic Chalk-Harrod mechanism, involving an acid-base neutralization step. nih.gov

The table below summarizes representative findings in nickel-catalyzed hydrophosphination.

Table 1: Examples of Nickel-Catalyzed Hydrophosphination Reactions

| Substrate | Phosphine Reagent | Catalyst System | Product(s) | Yield (%) | Regio/Stereoselectivity | Ref. |

|---|---|---|---|---|---|---|

| Phenylacetylene | Diphenylphosphine | Ni(II) β-diketiminate | (E)-1,2-Diphenylethenyl)diphenylphosphine | 81 | >99% E-isomer | researchgate.net |

| Styrene | Diphenylphosphine | Ni(II) β-diketiminate | (2-Phenylethyl)diphenylphosphine | 94 | >99% anti-Markovnikov | researchgate.net |

| Methacrylonitrile | Dicyclohexylphosphine | Ni(κ³-Pigiphos)(THF)₂ | (R)-3-(dicyclohexylphosphino)-2-methylpropanenitrile | >95 | up to 94% ee | capes.gov.br |

Note: The catalyst systems in the table may involve in situ generation of the active Ni(0)-phosphine species.

Hydroboration

Nickel-catalyzed hydroboration has emerged as a powerful tool for synthesizing organoboronate esters, which are versatile intermediates in organic synthesis. organic-chemistry.org This reaction involves the addition of a B-H bond from a boron source, such as pinacolborane (HBPin) or catecholborane, across a carbon-carbon double or triple bond. researchgate.netmasterorganicchemistry.commasterorganicchemistry.com The use of inexpensive and earth-abundant nickel makes this an attractive alternative to catalysis with precious metals.

Tris(triphenylphosphine)nickel(0) and related Ni(0) complexes catalyze the hydroboration of various alkenes, including vinylarenes and aliphatic olefins. researchgate.net The reaction typically affords anti-Markovnikov addition products, where the boron atom adds to the less substituted carbon of the double bond. researchgate.netmasterorganicchemistry.com Mechanistic investigations suggest that the catalytic cycle often proceeds through several key steps: hydronickelation of the alkene to form a nickel-alkyl intermediate, followed by transmetalation with the boron reagent, and finally reductive elimination to release the alkylborane product and regenerate the Ni(0) catalyst. organic-chemistry.orgdntb.gov.ua In some cases, kinetic studies have identified hydronickelation as the rate-determining step. organic-chemistry.orgdntb.gov.ua

Enantioselective hydroboration has been successfully achieved using chiral nickel catalysts. organic-chemistry.org For example, a chiral nickel complex, generated from Ni(cod)₂ and a chiral bisoxazoline ligand, catalyzes the hydroboration of vinylarenes to produce chiral benzylic boronate esters with high enantiomeric excess. organic-chemistry.orgnsf.gov In such systems, additives like methanol (B129727) can serve as a hydride source, and activators may be required to facilitate transmetalation. organic-chemistry.orgnsf.gov

The table below presents selected examples of hydroboration reactions catalyzed by nickel systems.

Table 2: Examples of Nickel-Catalyzed Hydroboration Reactions

| Substrate | Boron Reagent | Catalyst System | Product | Yield (%) | Enantiomeric Excess (%) | Ref. |

|---|---|---|---|---|---|---|

| Styrene | Bis(pinacolato)diboron (B₂pin₂) / MeOH | Ni(cod)₂ / cy-PhBOX ligand / Me₄NF | (R)-2-(1-Phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 92 | 94 | organic-chemistry.orgnsf.gov |

| 4-Vinylbiphenyl | Bis(pinacolato)diboron (B₂pin₂) / MeOH | Ni(cod)₂ / cy-PhBOX ligand / Me₄NF | (R)-2-(1-([1,1'-biphenyl]-4-yl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 87 | 93 | nsf.gov |

| Styrene | Catecholborane | Ni(II) precursor / KOBuᵗ | 2-(2-Phenylethyl)-1,3,2-benzodioxaborole | 98 | N/A | researchgate.net |

Note: The catalyst systems in the table often involve in situ generation of the active Ni(0) species from a precursor in the presence of ligands.

In Depth Mechanistic Investigations and Kinetic Analyses of Tris Triphenylphosphine Nickel 0 Mediated Reactions

Determination of Rate-Limiting Steps in Catalytic Cycles

In many cross-coupling reactions, such as the Suzuki-Miyaura coupling, the catalytic cycle is generally understood to involve three main stages: oxidative addition, transmetalation, and reductive elimination. Studies on Ni(0)-phosphine systems have provided evidence for different steps being rate-limiting under various circumstances.

Conversely, the final step of the cycle, reductive elimination , where the new carbon-carbon bond is formed and the Ni(0) catalyst is regenerated, can also be rate-limiting. The rate of reductive elimination is often influenced by temperature; elevated temperatures typically accelerate this step. mdpi.com This implies that at lower temperatures, reductive elimination may become the bottleneck of the catalytic cycle.

Furthermore, mechanistic models for certain reactions propose alternative pathways. One such model for oxidative addition involves the formation of a charged ion pair, [Ni(PPh₃)₂(Ar)⁺···X⁻], from the reaction of the nickel complex with an aryl halide. In this scenario, the collapse of this ion pair to form the final Ni(II) product is considered the rate-limiting step. mdpi.com In photoredox-mediated reactions, which can involve different nickel oxidation states, a photochemically induced oxidation of a Ni(II) intermediate to Ni(III) has been identified as the rate-limiting step, which then enables the final C-N reductive elimination. nih.gov

The determination of the rate-limiting step is often accomplished through detailed kinetic studies, where the reaction rate's dependence on the concentration of each reactant and catalyst component is meticulously measured.

Table 1: Potential Rate-Limiting Steps in Ni(PPh₃)₃-Mediated Catalysis

| Proposed Rate-Limiting Step | Reaction Type | Evidence/Conditions |

| Oxidative Addition | Suzuki-Miyaura Coupling (Aryl Chlorides) | Slow formation of the oxidative addition product observed via NMR with PPh₃ ligand. nih.gov |

| Reductive Elimination | General Cross-Coupling | Often observed at lower reaction temperatures. mdpi.com |

| Ion Pair Collapse | Oxidative Addition | Proposed based on a charged ion pair mechanistic model. mdpi.com |

| Ni(II) to Ni(III) Oxidation | Photoredox Amide Arylation | Kinetic data supports a rate-limiting photochemical oxidation. nih.gov |

Detailed Kinetic Isotope Effect Studies for Mechanistic Elucidation

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the transition state of a reaction's rate-limiting step. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612), or ¹²C with ¹³C), subtle changes in reaction rates can be measured. These changes arise from the difference in zero-point vibrational energies of bonds to the different isotopes. A significant KIE indicates that the bond to the isotopically labeled atom is being formed or broken in the transition state of the rate-determining step.

While comprehensive KIE studies specifically on tris(triphenylphosphine)nickel(0) are not extensively documented in publicly available literature, the principles are well-established from studies on related systems, particularly palladium-phosphine catalysts which often exhibit analogous mechanistic pathways. For example, the use of ¹³C KIEs at natural abundance has been instrumental in providing the first experimentally validated transition structures for the oxidative addition and transmetalation steps in the Pd(PPh₃)₄-catalyzed Suzuki-Miyaura reaction. researchgate.net

Applying this methodology to nickel catalysis can provide profound insights:

Oxidative Addition: A significant ¹³C KIE at the carbon atom attached to the leaving group (e.g., a halogen) would provide strong evidence for this bond being cleaved in the rate-limiting transition state. The magnitude of the KIE can help distinguish between different geometries of the transition state.

Reductive Elimination: A ¹³C KIE at the carbon atoms forming the new C-C bond would implicate reductive elimination as the rate-determining step.

β-Hydride Elimination: A primary deuterium KIE (kH/kD) greater than 1 upon deuteration of the β-position of an alkyl group would support the involvement of β-hydride elimination as a key step, potentially in a deactivation pathway or as part of a productive isomerization process.

In one study involving a Ni⁰-catalyzed anionic cross-coupling reaction with a Ni(PPh₃)₂Cl₂ precatalyst, a reaction with a deuterated substrate was performed, yielding deuterated alkene products. nih.gov This observation, while qualitative, points to the retention of the isotopic label throughout the reaction sequence and demonstrates the utility of isotopic labeling in tracking the fate of specific atoms.

Table 2: Illustrative Kinetic Isotope Effects and Their Mechanistic Implications This table illustrates the expected KIEs for key mechanistic steps in cross-coupling, based on established principles.

| Isotopic Substitution | Mechanistic Step Probed | Expected KIE (k_light / k_heavy) | Interpretation |

| C-¹³C -X | Oxidative Addition | > 1.0 (e.g., 1.02-1.05) | C-X bond is being broken in the transition state. researchgate.net |

| Ar-¹³C-¹³C -R | Reductive Elimination | > 1.0 | The new C-C bond is being formed in the transition state. |

| Ni-CH₂-CD₂ -R | β-Hydride Elimination | > 1.0 (typically 2-7) | C-H(D) bond is broken in the transition state. |

Role and Fate of Ni(I) and Ni(III) Species in Catalysis and Deactivation

While the classic cross-coupling cycle is often depicted with Ni(0) and Ni(II) intermediates, there is a growing body of evidence demonstrating the crucial involvement of paramagnetic nickel species, namely Ni(I) and Ni(III), in many reactions. nih.gov These odd-electron oxidation states can open up alternative mechanistic pathways, particularly in reactions involving radical intermediates or those promoted by light or electricity. acs.org

Ni(I) Species: Ni(I) complexes are often formed through either the reduction of a Ni(II) precursor or the oxidation of a Ni(0) complex. In some catalytic systems, a Ni(I) species is the active catalyst that initiates the cycle. For example, Ni(I) can react with an alkyl halide to generate an alkyl radical and a Ni(II) species, a key step in cross-electrophile coupling reactions. nih.gov Ni(I) intermediates can also arise from decomposition pathways. For instance, the solution-phase decomposition of the Ni(II) complex [(PPh₃)₂Ni(Ph)Cl] is known to generate the Ni(I) species [(PPh₃)₃NiCl]. researchgate.net The stabilization of transient Ni(I) species by coordinating solvents like acetonitrile (B52724) has been observed to have a beneficial effect on the yield of some cross-coupling reactions. nih.gov

Ni(III) Species: Ni(III) intermediates are typically formed by the oxidation of a Ni(II) complex. This step is often proposed to precede reductive elimination, particularly when the direct elimination from the Ni(II) center is slow. The formation of a Ni(III) intermediate can facilitate the C-C bond-forming step. Mechanistic studies have provided unambiguous evidence for the involvement of organometallic Ni(III) complexes in well-defined oxidative addition, transmetalation, and reductive elimination steps. nih.gov Catalytic cycles operating through a Ni(I)/Ni(III) manifold are now commonly proposed, especially in photoredox and electrochemical contexts. acs.org In some cases, a more complex Ni(0)/Ni(II)/Ni(III) cycle is operative, where the Ni(0) species initiates the reaction via oxidative addition, and the resulting Ni(II) intermediate is oxidized to Ni(III) to promote the final product formation. nih.gov

Deactivation: The formation of certain Ni(I) or Ni(III) species can also lead to catalyst deactivation. Off-cycle species may be formed that are unreactive or that lead to undesired side products. For example, the comproportionation between a Ni(II) precatalyst and the active Ni(0) catalyst can form Ni(I) species that may be less productive in the desired catalytic cycle, leading to an observable induction period or catalyst stalling. nih.gov

Spectroscopic and Trapping Studies of Transient Intermediates

Understanding a catalytic cycle requires the detection and characterization of the intermediates that exist between the stable starting materials and the final products. Because these intermediates are often short-lived and present in low concentrations, specialized techniques are required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying species in solution. ³¹P NMR is particularly useful for studying phosphine-ligated complexes like those derived from tris(triphenylphosphine)nickel(0), as it can distinguish between free and coordinated phosphine (B1218219) ligands and provide information about the structure and dynamics of the nickel complexes. In situ NMR monitoring has been used to identify key intermediates, such as the oxidative addition product [(PPh₃)₂Ni(Ar)Cl], during the course of a reaction. acs.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance, ESR) is a technique that is specific for detecting species with unpaired electrons. It is therefore indispensable for studying reactions that involve paramagnetic intermediates like Ni(I) and Ni(III). EPR has been used to detect and analyze Ni(I) species, providing direct evidence for their formation and role in catalytic cycles.

X-ray Crystallography: While typically used for characterizing stable compounds, X-ray crystallography can sometimes be used to determine the structure of a catalyst's resting state—the most stable intermediate in the catalytic cycle. In one nickel-catalyzed annulation reaction, a three-coordinate Ni(0) olefin complex was identified as the resting state of the catalyst through X-ray crystallography, providing a crucial piece of the mechanistic puzzle. nih.gov

Trapping Studies: In cases where an intermediate is too transient to be observed directly, it can sometimes be "trapped" by adding a reagent that reacts with it to form a stable, characterizable product. This provides indirect evidence for the existence of the transient species.

In Situ IR and UV-Vis Spectroscopy: These techniques can be used to monitor the progress of a reaction in real-time without the need to take samples. Changes in the vibrational or electronic spectra can be correlated with the consumption of reactants and the formation of products and intermediates. mdpi.com

Influence of Solvent Polarity and Coordination on Reaction Pathways

The choice of solvent can have a profound impact on the rate, yield, and even the mechanism of a catalytic reaction. These effects stem from the solvent's polarity, its ability to coordinate to the metal center, and its capacity to dissolve reactants and intermediates.

Solvent Polarity and Solubility: Solvents like tetrahydrofuran (B95107) (THF) and toluene (B28343) are often chosen for their ability to dissolve the nonpolar catalyst and substrates, as well as for their general inertness. mdpi.com More polar solvents like N,N-dimethylformamide (DMF) can be superior for certain transformations, such as the room temperature cross-coupling of aryl chlorides, where THF and DMF were found to be the best solvents, while the less polar dioxane and toluene resulted in only moderate conversions. nih.gov

Coordinating Solvents: Solvents can also actively participate in the reaction by coordinating to the nickel center. This coordination can stabilize reactive intermediates or alter the reactivity of the catalyst. For example, a coordinating solvent can occupy a vacant site on the nickel complex, influencing the rate of subsequent elementary steps like oxidative addition or reductive elimination. The use of N,N-dimethylacetamide (DMAc) instead of DMF has been shown to inhibit catalyst stalling in some systems, likely by sterically preventing the formation of undesirable mixed-metal aggregates. acs.org In other cases, acetonitrile has been observed to have a beneficial effect on reaction yields, which is attributed to its ability to stabilize transient Ni(I) species. nih.gov

Additive and Co-product Effects: The solvent environment also includes dissolved salts, which can be additives or co-products of the reaction. In Ni/PPh₃-catalyzed homocoupling reactions using zinc as a reductant, the ZnCl₂ co-product plays a complex role. acs.orgresearchgate.net It can abstract a chloride ligand from the nickel center, affecting the speciation of Ni(II) and Ni(I) complexes. acs.org The presence of excess chloride ions, either from an additive like [Bu₄N⁺][Cl⁻] or from the dissociation of ZnCl₂, can substantially accelerate the reaction by opening up an alternative dinuclear metathesis pathway. researchgate.net This demonstrates that the solvent is not merely a medium but an active component of the catalytic system.

Table 3: Observed Solvent Effects in Nickel-Phosphine Catalyzed Reactions

| Solvent | Observation | Probable Role/Reason |

| Tetrahydrofuran (THF) | Good solvent for many cross-couplings. nih.gov | Good solubility for catalyst and substrates, relatively inert. mdpi.com |

| N,N-Dimethylformamide (DMF) | Excellent solvent for aryl chloride cross-coupling. nih.gov | High polarity may favor charged intermediates or transition states. |

| Acetonitrile | Beneficial effect on yield in some cross-couplings. nih.gov | Coordination to and stabilization of transient Ni(I) species. nih.gov |

| Toluene | Preferred for inertness; moderate conversion in some cases. nih.govmdpi.com | Non-coordinating, good solubility for nonpolar reagents. mdpi.com |

| N,N-Dimethylacetamide (DMAc) | Inhibits catalyst stalling compared to DMF. acs.org | Steric hindrance prevents the formation of deactivating species. acs.org |

Advanced Characterization and Computational Approaches for Tris Triphenylphosphine Nickel 0 Systems

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic methods are indispensable for probing the molecular and electronic structures of nickel complexes, both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the behavior of Tris(triphenylphosphine)nickel(0) and its analogues in solution. ³¹P NMR is particularly informative for studying phosphine-ligated nickel complexes. slideshare.net The chemical shift of the phosphorus nucleus provides insights into the coordination environment of the nickel center. For instance, a ³¹P{¹H} NMR spectrum of Ni(PPh₃)₄, a closely related and often co-existing species, shows a single broad resonance at approximately 18 ppm, indicative of the coordinated triphenylphosphine (B44618) ligands. nsf.gov In contrast, free triphenylphosphine resonates at a different chemical shift, allowing for the monitoring of ligand association and dissociation equilibria in solution. psu.edu

¹H NMR spectroscopy complements ³¹P NMR by providing information about the protons on the triphenylphosphine ligands and any organic substrates or products involved in a reaction. nih.gov For example, in studies of nickel-catalyzed reactions, the disappearance of signals corresponding to starting materials and the appearance of new signals for products can be tracked over time to determine reaction kinetics. nih.gov Furthermore, Diffusion Ordered Spectroscopy (DOSY) ¹H NMR can be used to determine the hydrodynamic radii of nickel complexes in solution, which helps in identifying the size and aggregation state of the catalytic species. nih.gov

Interactive Table: Representative NMR Data for Nickel-Phosphine Complexes

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Ni(PPh₃)₄ | ³¹P{¹H} | Toluene-d₈ | 18 (broad) | nsf.gov |

| Ni(PPh₃)₃ | ³¹P | C₆D₆ | -22 | |

| [(PPPp-tol)Ni(p-tolyl)]⁺ | ³¹P | - | 83.9 (t), 48.7 (d) | acs.orgnih.gov |

| [Ni(PPh₂Allyl)₄] | ³¹P{¹H} | C₆D₆ | 18.8 (broad), -1.7 (broad) | nih.gov |

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

While Tris(triphenylphosphine)nickel(0) is a diamagnetic d¹⁰ species and thus EPR silent, its one-electron oxidized counterpart, Ni(I), is paramagnetic (d⁹) and can be readily studied by Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgresearchgate.net The formation of Ni(I) species is a crucial aspect of many nickel-catalyzed reactions, and EPR provides a direct method for their detection and characterization. nih.govresearchgate.net

EPR studies have been instrumental in understanding the electronic structure of Ni(I) complexes. rsc.org For example, the EPR spectrum of the three-coordinate complex [Ni(PPh₃)₃]⁺ displays a rhombic signal, which is indicative of a metal-based radical. researchgate.netnih.govacs.org The g-tensor values and hyperfine coupling constants obtained from EPR spectra provide detailed information about the geometry and the distribution of the unpaired electron in the molecule. researchgate.netnih.govresearchgate.net The technique is sensitive enough to detect transient Ni(I) intermediates, offering critical insights into reaction mechanisms. researchgate.net

Interactive Table: Representative EPR Data for Ni(I) Complexes

| Complex | g-values | Solvent/Matrix | Temperature | Reference |

|---|---|---|---|---|

| [Ni(PPh₃)₃]⁺ | gₓ = 2.07, gᵧ = 2.12, g₂ = 2.38 | Toluene (B28343) | 77 K | acs.org |

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. cdnsciencepub.comcdnsciencepub.com For Tris(triphenylphosphine)nickel(0), X-ray crystallography has confirmed a trigonal planar coordination geometry around the nickel atom. cdnsciencepub.comcdnsciencepub.com This coordinatively unsaturated nature is a key factor in its high reactivity. cdnsciencepub.com

The structural data obtained from X-ray diffraction, such as bond lengths and angles, are crucial for understanding the steric and electronic properties of the complex. cdnsciencepub.com For instance, the Ni-P bond lengths in Ni(PPh₃)₃ range from 2.139(1) to 2.156(1) Å. cdnsciencepub.com Furthermore, X-ray diffraction studies have revealed close contacts between the nickel center and ortho-hydrogens of the triphenylphosphine ligands, which has implications for potential ortho-metalation processes and the complex's instability. cdnsciencepub.comcdnsciencepub.com The solid-state structures of various derivatives and reaction intermediates have also been characterized, providing invaluable snapshots of catalytic cycles. nsf.govnih.gov

Interactive Table: Selected Solid-State Structural Data for Ni(PPh₃)₃

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | cdnsciencepub.com |

| Space Group | Pī | cdnsciencepub.com |

| Ni-P Bond Lengths (Å) | 2.139(1) - 2.156(1) | cdnsciencepub.com |

| P-Ni-P Angles (°) | Average 120(1) | cdnsciencepub.com |

Quantum Chemical and Computational Modeling

Computational methods have become an indispensable partner to experimental studies, providing detailed mechanistic insights and predictive power.

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the mechanisms of reactions involving Tris(triphenylphosphine)nickel(0) and related catalysts. nih.govacs.orgnih.govnih.gov DFT calculations can be used to map out the potential energy surfaces of entire catalytic cycles, identifying the structures and energies of reactants, intermediates, transition states, and products. rsc.orgrsc.org

For example, DFT studies have been employed to elucidate the mechanism of oxidative addition of aryl halides to Ni(0) complexes, a fundamental step in many cross-coupling reactions. nih.govacs.orgnih.gov These calculations have helped to distinguish between different possible pathways, such as concerted or stepwise mechanisms. nih.gov The computed activation energies and reaction enthalpies can be compared with experimental kinetic data to validate the proposed mechanisms. chimia.ch DFT is also used to probe the electronic structure of key intermediates, providing a deeper understanding of their bonding and reactivity. researchgate.netnih.gov

A significant advantage of computational modeling is its ability to predict how changes in the structure of the catalyst or substrates will affect the reactivity and selectivity of a reaction. acs.orgucla.edu By systematically modifying the ligands or substrates in a computational model, researchers can develop structure-reactivity relationships that can guide the design of more efficient and selective catalysts. ucla.edu

For instance, DFT calculations can predict how the electronic and steric properties of different phosphine (B1218219) ligands influence the rate and selectivity of a nickel-catalyzed reaction. nih.govucla.edu This predictive capability can accelerate the discovery of new catalytic systems by allowing for the in silico screening of potential catalysts before they are synthesized and tested in the laboratory. ucla.edu Computational studies have also been successful in rationalizing and predicting the regioselectivity and chemoselectivity observed in various nickel-catalyzed transformations. nih.govresearchgate.net

Molecular Dynamics Simulations for Ligand Exchange and Catalytic Turnover

Molecular dynamics (MD) simulations, a powerful computational tool for modeling the time-dependent behavior of molecular systems, have the potential to provide profound insights into the dynamic processes of ligand exchange and catalytic turnover involving tris(triphenylphosphine)nickel(0), Ni(PPh₃)₃. While comprehensive MD simulation studies specifically detailing the entire catalytic cycle for Ni(PPh₃)₃ are not extensively documented in the reviewed literature, a wealth of information from density functional theory (DFT) calculations and experimental observations allows for the construction of a detailed theoretical framework for these processes. These computational and experimental studies shed light on the fundamental steps that would be central to any molecular dynamics investigation, including ligand dissociation, substrate coordination, oxidative addition, and reductive elimination.

The catalytic activity of tris(triphenylphosphine)nickel(0) is intrinsically linked to the lability of its triphenylphosphine (PPh₃) ligands. The dissociation of at least one PPh₃ ligand is a prerequisite for the creation of a vacant coordination site, which allows the nickel center to interact with reactant molecules and enter the catalytic cycle. The equilibrium between the various nickel(0) phosphine species in solution, such as Ni(PPh₃)₄, Ni(PPh₃)₃, and Ni(PPh₃)₂, is a critical factor influencing the concentration of the catalytically active species.

Computational studies, primarily using DFT, have been instrumental in elucidating the energetics and mechanisms of key steps in catalytic cycles involving nickel-phosphine complexes. For instance, in Suzuki-Miyaura cross-coupling reactions, the catalytic cycle is generally understood to proceed through several key stages:

Ligand Dissociation: The catalytically active species is often a coordinatively unsaturated nickel(0) complex, which is formed by the dissociation of one or more PPh₃ ligands from the precursor.

Oxidative Addition: The nickel(0) center undergoes oxidative addition with an organohalide (R-X), leading to the formation of a square-planar nickel(II) intermediate, trans-[Ni(II)(PPh₃)₂(R)(X)].

Transmetalation: The organonickel(II) intermediate reacts with the organoboron reagent, typically in the presence of a base, to exchange the halide for the second organic group (R'), forming a trans-[Ni(II)(PPh₃)₂(R)(R')] complex.

Reductive Elimination: The final step involves the reductive elimination of the coupled product (R-R'), regenerating a nickel(0) species that can re-enter the catalytic cycle.